molecular formula C28H30N2O4 B14079859 2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate

Cat. No.: B14079859
M. Wt: 458.5 g/mol
InChI Key: VBBOPWUGWHUQLA-UHFFFAOYSA-N
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Description

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate is a complex organic compound known for its vibrant fluorescence properties. This compound is often used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate typically involves the condensation of resorcinol with phthalic anhydride in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted xanthenyl derivatives, which can have different fluorescence properties and reactivities .

Scientific Research Applications

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light. This fluorescence is due to the electronic transitions within the xanthenyl core. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be labeled and tracked using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate apart from similar compounds is its specific fluorescence properties and reactivity. The presence of diethylamino groups enhances its solubility and fluorescence intensity, making it particularly useful in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate

InChI

InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3

InChI Key

VBBOPWUGWHUQLA-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)[O-])CC

Origin of Product

United States

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